molecular formula C16H16BrNO2 B13441819 Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate

Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate

Cat. No.: B13441819
M. Wt: 334.21 g/mol
InChI Key: QONXNLMSQNGPGD-HNNXBMFYSA-N
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Description

Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate is a chiral amino acid ester characterized by a central 2-amino propanoate backbone substituted with a biphenyl group bearing a bromine atom at the para position of the distal phenyl ring. This compound is structurally related to phenylalanine derivatives and serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and bioactive molecules. Its stereochemistry (S-configuration at the α-carbon) and brominated aromatic system contribute to its unique physicochemical and pharmacological properties .

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate

InChI

InChI=1S/C16H16BrNO2/c1-20-16(19)15(18)10-11-2-4-12(5-3-11)13-6-8-14(17)9-7-13/h2-9,15H,10,18H2,1H3/t15-/m0/s1

InChI Key

QONXNLMSQNGPGD-HNNXBMFYSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)Br)N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 1–5 mol% loading
Base Potassium carbonate, sodium carbonate, or cesium carbonate Facilitates transmetalation step
Solvent Toluene, dioxane, or water-organic solvent mixtures Solubility and reaction rate dependent
Temperature 80–100 °C Higher temperatures favor coupling
Reaction Time 6–24 hours Monitored by TLC or HPLC
Atmosphere Nitrogen or argon Prevents catalyst oxidation

Optimization of these parameters is critical to maximize yield, purity, and stereochemical retention.

Analytical Characterization and Purity

The synthesized compound is characterized by:

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Reference
Suzuki-Miyaura Coupling Cross-coupling of aryl bromide and boronic acid derivatives High regioselectivity, scalable Requires palladium catalyst, inert atmosphere
Chemoselective Michael Addition and Azide Coupling S-alkylation of quinoxaline thione, azide formation, coupling with amino acid esters Maintains stereochemistry, versatile Multi-step, specialized reagents
Industrial Continuous Flow Scale-up of Suzuki coupling with flow reactors Efficient, reproducible, cost-effective Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric Analog: Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate

The enantiomer, Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate (CAS 122332-24-5), shares identical molecular weight (C₁₀H₁₂BrNO₂, ~258.1 g/mol) and substituents but differs in stereochemistry. For example, in drug development, enantiomers may exhibit varying metabolic stability or binding affinities .

Property Methyl (2S)-isomer Methyl (2R)-isomer
CAS Number 99359-33-8 122332-24-5
Molecular Weight ~258.1 g/mol ~258.1 g/mol
Key Structural Feature S-configuration R-configuration
Synthesis Yield 97% Not reported

Carboxylic Acid Derivative: (S)-2-Amino-3-(4-bromophenyl)propanoic Acid

The free carboxylic acid analog (CAS 24250-84-8) lacks the methyl ester group, resulting in increased polarity and reduced lipid solubility. This impacts bioavailability, as esterification often enhances cell membrane permeability. The acid form is stable at 2–8°C and serves as a precursor for further derivatization .

Property Methyl Ester Carboxylic Acid
CAS Number 99359-33-8 24250-84-8
Solubility Likely higher in organic solvents Higher aqueous solubility
Storage Conditions Not reported 2–8°C

Substituent Variations in Aromatic Systems

Several analogs feature modifications to the aromatic rings, altering electronic properties and biological interactions:

  • This compound is used in early-stage drug discovery .
  • (2S)-2-amino-3-[4-(2-phenyldiazenyl)phenyl]propanoic acid hydrochloride (CAS 2137036-84-9): The azo group (-N=N-) extends conjugation, influencing UV absorption (λmax ~318 nm in DMSO) and redox activity. Such derivatives are explored as protease inhibitors or imaging agents .
  • Methyl (2S)-2-amino-3-{2-[4-(trifluoromethyl)phenyl]-1H-indol-3-yl}propanoate: Incorporation of a trifluoromethyl-indole system increases hydrophobicity and metabolic stability. Reported optical rotation ([α]D = +62.0°) highlights its chiral purity .

Heterocyclic Derivatives

Compounds like (S)-methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate (e.g., 9a-d) replace bromine with thiazole moieties. These modifications enhance antimycobacterial activity, as demonstrated in screening studies .

Pharmacological and Physicochemical Data

Key Pharmacological Insights

  • Antimycobacterial Activity : Thiazole-containing analogs (e.g., 9a-d) show moderate activity against Mycobacterium tuberculosis, suggesting the importance of heterocyclic substituents in targeting bacterial enzymes .
  • Optical Properties : The trifluoromethyl-indole derivative exhibits a UV λmax at 318 nm (ε = 10,297 M⁻¹cm⁻¹), useful for analytical quantification in biological matrices .

Biological Activity

Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate, a compound with a significant chemical structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₁₂BrNO₂
  • Molecular Weight : 244.12 g/mol
  • Purity : 96% .

The compound features a chiral center at the second carbon atom, which may influence its biological activity significantly.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial efficacy. For instance, derivatives with bromophenyl groups have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values for structurally related compounds often range from 1 µg/mL to >64 µg/mL, depending on the specific modifications made to the phenyl rings .

CompoundMIC against S. aureusMIC against E. faecium
Compound A1 µg/mL2 µg/mL
Compound B>64 µg/mL>64 µg/mL
This compoundTBDTBD

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines, including Caco-2 and A549. The compound's effectiveness is often compared to established chemotherapeutic agents.

  • Caco-2 Cell Line : The compound has been reported to reduce cell viability significantly, indicating potential as an anticancer agent.
  • A549 Cell Line : Similar reductions in viability were observed, although the specific percentage varies based on concentration and treatment duration .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR).

  • Study on Thiazole Derivatives : A study highlighted that thiazole derivatives with bromophenyl substituents showed enhanced antimicrobial activity. The introduction of electron-withdrawing groups increased potency against bacterial strains .
  • Anticancer Efficacy Assessment : In a comparative study, compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the phenyl groups significantly influenced anticancer activity, with certain configurations leading to over 50% reduction in cell viability .

Q & A

Q. What safety protocols are critical during handling of brominated intermediates?

  • Use fume hoods for reactions involving volatile brominated reagents (e.g., HBr). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Dispose of waste via halogen-specific protocols to avoid environmental contamination .

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